Deamino-NAD
Description
Deaminocozymase is a derivative of diphosphopyridine nucleotide (DPN, now termed nicotinamide adenine dinucleotide or NAD), formed through the action of nitrous acid on NAD. This reaction removes the amino group (-NH₂) from the adenine moiety of NAD, resulting in a structurally modified dinucleotide . The molecular formula of NAD is C₂₁H₂₇O₁₄N₇P₂, while deaminocozymase retains the dinucleotide backbone but lacks the adenine amino group, altering its biochemical interactions . Historically, deaminocozymase has been studied for its reduced coenzyme activity compared to NAD, as the deamination disrupts its ability to bind specific apoenzymes critical for redox reactions .
Properties
CAS No. |
1851-07-6 |
|---|---|
Molecular Formula |
C21H27N6O15P2+ |
Molecular Weight |
665.4 g/mol |
IUPAC Name |
[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H26N6O15P2/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/p+1 |
InChI Key |
DGVSIBCCYUVRNA-UHFFFAOYSA-O |
Isomeric SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4NC=NC5=O)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4NC=NC5=O)O)O)O)O)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deaminocozymase; Nicotinamide-hypoxanthine dinucleotide; Desamino-DPN; Deamino-NAD; Deamino DPN; Deamino NAD. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deaminocozymase shares structural homology with NAD and nicotinamide adenine dinucleotide phosphate (NADP, formerly TPN). Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Deaminocozymase, NAD, and NADP
| Property | Deaminocozymase | NAD (DPN) | NADP (TPN) |
|---|---|---|---|
| Molecular Formula | C₂₁H₂₆O₁₄N₆P₂* | C₂₁H₂₇O₁₄N₇P₂ | C₂₁H₂₈O₁₇N₇P₃ |
| Phosphoryl Groups | 2 | 2 | 3 |
| Adenine Modification | Deaminated (no -NH₂) | Native adenine | Native adenine |
| Primary Role | Inactive coenzyme analog | Redox reactions | Anabolic redox reactions |
| Enzyme Specificity | Reduced binding affinity | High affinity | High affinity (distinct) |
*Inferred from NAD’s structure after deamination .
Key Research Findings
Structural Impact of Deamination: The absence of the adenine amino group in deaminocozymase disrupts hydrogen bonding with apoenzymes, rendering it ineffective in NAD-dependent reactions such as glycolysis and the citric acid cycle .
Comparison with NADP: Unlike NADP, which carries an additional phosphoryl group for biosynthetic pathways (e.g., lipid synthesis), deaminocozymase lacks both the amino group and the third phosphoryl group, limiting its utility to experimental studies rather than metabolic functions .
Synthetic Applications: Deaminocozymase has been used to probe enzyme-coenzyme interactions, highlighting the critical role of the adenine amino group in NAD-dependent dehydrogenase binding .
Functional Limitations and Experimental Utility
- Enzyme Mechanism Studies: Investigating how minor structural changes affect coenzyme binding and catalysis.
- Chemical Modification Research : Serving as a precursor for synthesizing other nucleotide analogs with tailored properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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